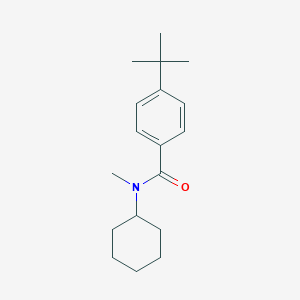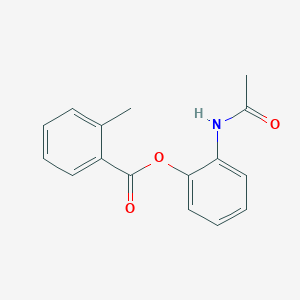![molecular formula C19H18N2O2 B250139 [1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether](/img/structure/B250139.png)
[1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a biphenyl group linked to a pyrazole moiety through an ethanone bridge, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether typically involves the following steps:
Formation of Biphenyl-4-yloxy Intermediate: This step involves the reaction of biphenyl with a suitable halogenating agent to introduce a halogen atom at the para position, followed by nucleophilic substitution with a hydroxyl group to form the biphenyl-4-yloxy intermediate.
Coupling with 3,5-dimethyl-1H-pyrazole: The biphenyl-4-yloxy intermediate is then coupled with 3,5-dimethyl-1H-pyrazole in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The biphenyl and pyrazole moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of biphenyl-4-yloxyacetic acid.
Reduction: Formation of 2-(biphenyl-4-yloxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted biphenyl or pyrazole derivatives.
Scientific Research Applications
[1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(biphenyl-4-yloxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propanone: Similar structure with a propanone bridge.
2-(biphenyl-4-yloxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butanone: Similar structure with a butanone bridge.
Uniqueness
[1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether is unique due to its specific combination of biphenyl and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C19H18N2O2/c1-14-12-15(2)21(20-14)19(22)13-23-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 |
InChI Key |
WDHLYQWYGKLXNL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=NN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)
![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B250062.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)
![N-(4-ethoxybenzoyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}thiourea](/img/structure/B250068.png)

![2-[1-[(4-Methoxy-3-methylphenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B250071.png)
![2-chloro-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250072.png)

![N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B250075.png)
![N-benzyl-2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-N-methylbenzamide](/img/structure/B250076.png)
![N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B250077.png)
![2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B250079.png)
